4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
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Overview
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C21H27FN2O3S and a molecular weight of 406.52. This compound has gained attention in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its biological activity or chemical reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide can be compared with similar compounds such as:
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide: This compound has a similar structure but with a different position of the fluorine atom.
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has an additional oxadiazole ring, which may confer different properties.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-11-5-17(6-12-20)21(25)23-19-9-7-18(22)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDDIAAZOROGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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